Nafcillin

概要

説明

Nafcillin is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes this compound particularly effective against infections caused by penicillinase-producing staphylococci .

準備方法

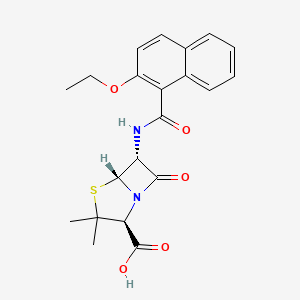

Nafcillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under basic conditions to form this compound . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .

化学反応の分析

Nafcillin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines

科学的研究の応用

Clinical Indications

Nafcillin is indicated for a variety of bacterial infections, particularly those caused by susceptible strains of Staphylococcus aureus. Its primary applications include:

- MSSA Infections : this compound is the drug of choice for treating infections caused by methicillin-sensitive Staphylococcus aureus, including bacteremia, endocarditis, and skin and soft tissue infections .

- Bone and Joint Infections : It is effective in treating osteomyelitis and septic arthritis, particularly when caused by MSSA .

- Endocarditis : this compound is often used as part of the treatment regimen for infective endocarditis due to its efficacy against Staphylococcal species .

- Pneumonia : It can be employed in cases of pneumonia where the causative organism is susceptible to this compound .

- Meningitis and Brain Abscess : Although less common, this compound may be used in specific cases involving these conditions .

Combination Therapy

Recent studies have highlighted the successful use of this compound in combination with other antibiotics. For instance, a case report demonstrated that combining this compound with ceftaroline effectively treated persistent MSSA bacteremia in a patient with endocarditis, showcasing this compound's role in complex infection management .

Case Study 1: this compound-Induced Liver Failure

A 68-year-old male developed acute liver failure attributed to this compound after four weeks of treatment for MSSA bacteremia. Symptoms included jaundice and dark urine. Upon discontinuation of this compound, the patient's liver function improved significantly, underscoring the importance of monitoring liver health during treatment .

Case Study 2: Cutaneous Reactions

A 77-year-old man treated with intravenous this compound for septic arthritis presented with skin rashes and gastrointestinal bleeding after 19 days of therapy. The rashes resolved after switching to cefazolin, indicating potential hypersensitivity reactions associated with this compound use .

Adverse Effects and Considerations

While generally well tolerated, this compound can cause adverse effects such as gastrointestinal disturbances and hematological toxicities. More severe reactions include acute interstitial nephritis and liver failure in rare cases . Clinicians are advised to monitor patients closely for signs of toxicity, especially during prolonged therapy.

Resistance Patterns

Resistance to this compound typically arises from mutations in penicillin-binding proteins or the acquisition of beta-lactamase genes. Routine susceptibility testing is essential before initiating therapy to ensure effectiveness against the causative organism .

Summary Table of Applications

| Application | Description |

|---|---|

| MSSA Infections | First-line treatment for susceptible Staphylococci |

| Endocarditis | Effective in managing infective endocarditis |

| Osteomyelitis | Used for bone infections caused by MSSA |

| Pneumonia | Applicable for pneumonia caused by susceptible strains |

| Combination Therapy | Synergistic use with other antibiotics like ceftaroline |

作用機序

Nafcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .

類似化合物との比較

Nafcillin is similar to other beta-lactam antibiotics such as oxacillin, cloxacillin, and dicloxacillin. it is unique in its pharmacokinetic properties and its ability to induce cytochrome P-450 enzymes, specifically CYP2C9 . This induction can affect the metabolism of other drugs that are substrates of CYP2C9, such as warfarin and nifedipine . Compared to oxacillin, this compound has been associated with higher rates of hypokalemia and acute kidney injury .

Similar compounds include:

- Oxacillin

- Cloxacillin

- Dicloxacillin

- Methicillin

This compound’s resistance to beta-lactamase and its specific pharmacokinetic profile make it a valuable antibiotic in the treatment of staphylococcal infections .

生物活性

Nafcillin is a semisynthetic antibiotic belonging to the penicillin class, primarily used to treat infections caused by penicillinase-producing Staphylococcus aureus. This article explores the biological activity of this compound, focusing on its mechanism of action, antimicrobial efficacy, interactions with other antibiotics, and case studies highlighting its clinical applications.

This compound exhibits bactericidal activity against susceptible bacteria during their active multiplication phase. It operates by inhibiting bacterial cell wall synthesis through:

- Binding to Penicillin-Binding Proteins (PBPs) : this compound forms covalent bonds with PBPs, which are critical for the transpeptidation process in cell wall synthesis. This action inhibits the activities of transpeptidase and carboxypeptidase, preventing cross-linking in the bacterial cell wall .

- Effectiveness against Resistant Strains : this compound is particularly effective against methicillin-sensitive Staphylococcus aureus (MSSA) and is resistant to degradation by staphylococcal penicillinase, making it a preferred choice for treating infections caused by these strains .

Antimicrobial Efficacy

This compound's effectiveness has been evaluated in various studies. A notable study demonstrated that this compound-loaded nanocomposite hydrogels exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The hydrogels were tested using methods such as the agar disc diffusion and time-kill tests, confirming this compound's robust bactericidal properties .

Table 1: Antimicrobial Activity of this compound Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| MSSA | 0.5 - 2 µg/mL | Bactericidal |

| MRSA | >256 µg/mL | Limited activity |

| Streptococcus pneumoniae | 0.125 - 1 µg/mL | Bactericidal |

| Escherichia coli | 4 - 16 µg/mL | Moderate activity |

Synergistic Effects with Other Antibiotics

Research has shown that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, a study reported that the combination of vancomycin and this compound significantly improved antibacterial activity against various strains of Staphylococcus aureus compared to either drug alone. This synergistic effect is particularly notable in cases of heterogeneous vancomycin-intermediate Staphylococcus aureus (hVISA) and methicillin-resistant Staphylococcus aureus (MRSA) infections .

Table 2: Synergistic Effects of this compound with Other Antibiotics

| Combination | Observed Effect | Statistical Significance |

|---|---|---|

| This compound + Vancomycin | Enhanced bactericidal activity | P ≤ 0.001 |

| This compound + Daptomycin | Increased killing of MRSA | Not specified |

Case Studies

- MRSA Bacteremia Treatment : A clinical study highlighted the use of this compound as adjunctive therapy in persistent MRSA bacteremia. The findings indicated that this compound not only enhanced innate immune-mediated killing but also reduced MRSA virulence in a murine model . This suggests that this compound can sensitize bacterial cells to host defense mechanisms, making it a valuable addition to treatment regimens for resistant infections.

- Combination Therapy : In another case involving complicated skin and soft tissue infections caused by MRSA, the combination of this compound with daptomycin resulted in improved outcomes compared to monotherapy. The study emphasized the potential for this compound to enhance the effectiveness of daptomycin against resistant strains .

特性

IUPAC Name |

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLMGHLHQJAGZ-JTDSTZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

985-16-0 (mono-hydrochloride salt, anhydrous) | |

| Record name | Nafcillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023343 | |

| Record name | Nafcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L | |

| Record name | Nafcillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAFCILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process. Binding to penicillin-binding proteins inhibits the transpeptidase and carboxypeptidase activities conferred by these proteins and prevents the formation of the crosslinks., SODIUM NAFCILLIN & METHICILLIN ARE GOOD EXAMPLES OF A STRUCTURAL DESIGN THAT INHIBITS BETA-LACTAM HYDROLYSIS BY STERIC CROWDING. /SODIUM NAFCILLIN/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |

| Record name | Nafcillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAFCILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

147-52-4, 985-16-0 | |

| Record name | Nafcillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafcillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nafcillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CNZ27M7RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAFCILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。